Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 301221-56-7
VCID: VC3810187
InChI: InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O
Molecular Formula: C12H22N2O5
Molecular Weight: 274.31 g/mol

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate

CAS No.: 301221-56-7

Cat. No.: VC3810187

Molecular Formula: C12H22N2O5

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate - 301221-56-7

Specification

CAS No. 301221-56-7
Molecular Formula C12H22N2O5
Molecular Weight 274.31 g/mol
IUPAC Name tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H22N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9-10,15H,4-8H2,1-3H3
Standard InChI Key UVHHOQRLAPSWNR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(C[N+](=O)[O-])O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, tert-butyl 4-(1-hydroxy-2-nitroethyl)piperidine-1-carboxylate, reflects its structural complexity:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom.

  • tert-Butyl carbamate: A protective group at the 1-position, enhancing stability during synthetic modifications.

  • 1-Hydroxy-2-nitroethyl substituent: A nitroalkanol side chain at the 4-position, contributing to reactivity and potential pharmacological activity .

Molecular Formula: C₁₂H₂₂N₂O₅
Molecular Weight: 274.31 g/mol .

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization: Introduction of the nitroethyl alcohol group via nucleophilic substitution or condensation.

  • Carbamate protection: Installation of the tert-butyloxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .

Example Protocol (Hypothetical Pathway):

  • Nitroethylation: Reacting 4-piperidone with nitromethane in the presence of a base to form 4-(2-nitroethyl)piperidine.

  • Hydroxylation: Selective oxidation or reduction to introduce the hydroxyl group.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate under anhydrous conditions .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
NitroethylationNitromethane, KOtBu, THF, 0°C → RT~60%
Boc Protection(Boc)₂O, DMAP, CH₂Cl₂~85%

Physicochemical Properties

Spectral Data

  • ¹H NMR (CDCl₃): Key signals include δ 1.46 (s, 9H, Boc CH₃), δ 4.20–4.27 (m, 1H, piperidine CH), and δ 5.05–5.15 (m, 2H, NO₂CH₂) .

  • MS (ESI): m/z 275.2 [M+H]⁺, consistent with the molecular formula.

Thermodynamic and Solubility Data

PropertyValueReference
Density1.1 ± 0.1 g/cm³
Boiling Point383.2 ± 12.0°C
LogP (Predicted)1.48
Solubility5.43 mg/mL in water

Applications in Pharmaceutical Research

Intermediate for Drug Discovery

The nitro group serves as a precursor for amine functionalities via reduction, enabling the synthesis of bioactive molecules. For example:

  • Anticancer agents: Nitro-to-amine conversion facilitates the development of kinase inhibitors .

  • Antibiotics: Structural analogs have shown activity against Gram-positive bacteria .

Case Study: Analogous Compounds

  • VK-5211 (Ligandrol): A selective androgen receptor modulator (SARM) sharing structural motifs with nitroethyl piperidines .

  • Chloramphenicol derivatives: Highlighting the role of nitro groups in antimicrobial activity .

Future Directions

Synthetic Optimization

  • Catalytic asymmetric synthesis: Enantioselective routes to access chiral intermediates .

  • Green chemistry approaches: Solvent-free or microwave-assisted reactions to improve yields .

Biological Screening

  • In vitro assays: Evaluate cytotoxicity, antimicrobial, and enzyme inhibition profiles .

  • ADMET studies: Assess pharmacokinetics and toxicity for lead optimization .

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